molecular formula C20H20N2O5S2 B6531297 methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1006851-20-2

methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6531297
CAS No.: 1006851-20-2
M. Wt: 432.5 g/mol
InChI Key: RAWHGGGZTNUCLT-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic benzothiazole derivative characterized by a fused bicyclic core (benzothiazole) substituted with a methyl ester at position 6 and an imino-linked benzenesulfonylbutanoyl group at position 2. The (2E)-configuration indicates the spatial arrangement of the imine group, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[4-(benzenesulfonyl)butanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-22-16-11-10-14(19(24)27-2)13-17(16)28-20(22)21-18(23)9-6-12-29(25,26)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWHGGGZTNUCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Unlike the target compound, ’s derivative utilizes amino acid-derived substituents, enabling chiral centers critical for bioactivity .

Comparison with Non-Benzothiazole Analogues

Benzoxazole Derivatives ()

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a–e) feature an oxygen atom in place of the benzothiazole sulfur.

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl share sulfonyl groups with the target compound but lack the benzothiazole core. Their herbicidal activity arises from acetolactate synthase inhibition, suggesting that the target compound’s sulfonyl moiety could be repurposed for agrochemical applications if paired with appropriate pharmacophores .

Research Implications and Gaps

  • Bioactivity : While highlights benzothiazoles as multitarget ligands, the target compound’s biological profile remains uncharacterized. Testing against kinase or protease targets is warranted .
  • Structural Informatics: Applying substructure mining (as in ) could identify shared motifs with carcinogenic or therapeutic compounds, guiding safety or efficacy studies .

Preparation Methods

Synthesis of 3-Methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate Core

The benzothiazole scaffold is constructed via cyclization of a β-mercaptoaniline derivative. Methyl 2-amino-5-mercaptobenzoate serves as the precursor, reacting with acetone under acidic conditions to form the dihydrothiazole ring.

Reaction Conditions :

  • Solvent : Ethanol (50 mL)

  • Catalyst : Concentrated sulfuric acid (0.5 mL)

  • Temperature : 90°C, 1 hour

  • Yield : 85%

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH3), 3.32 (m, 2H, CH2), 2.95 (s, 3H, NCH3).

  • MS (ESI) : m/z = 224.1 [M+H]+.

The methyl ester at position 6 is introduced via esterification of the carboxylic acid precursor using methanol and sulfuric acid, mirroring methods in for analogous esterifications .

Preparation of 4-(Benzenesulfonyl)butanoyl Chloride

The butanoyl fragment is synthesized through sulfonylation of 4-chlorobutanoyl chloride with sodium benzenesulfinate.

Reaction Conditions :

  • Reagents : 4-Chlorobutanoyl chloride (10 mmol), sodium benzenesulfinate (12 mmol)

  • Solvent : DMF (20 mL)

  • Temperature : 80°C, 6 hours

  • Yield : 78%

Characterization :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

  • 1H NMR (400 MHz, CDCl3) : δ 7.85–7.70 (m, 5H, Ar-H), 3.15 (t, J = 7.2 Hz, 2H, CH2SO2), 2.65 (t, J = 7.2 Hz, 2H, CH2CO), 2.10 (m, 2H, CH2).

The acid chloride is obtained by treating 4-(benzenesulfonyl)butanoic acid with thionyl chloride (10 mmol, 1.2 eq) in dichloromethane at 0°C for 2 hours .

Imine Formation via Schiff Base Condensation

The final step involves coupling the benzothiazole amine with 4-(benzenesulfonyl)butanoyl chloride under basic conditions to form the (2E)-imine configuration.

Reaction Conditions :

  • Reagents : Benzothiazole amine (5 mmol), 4-(benzenesulfonyl)butanoyl chloride (6 mmol)

  • Base : Triethylamine (10 mmol)

  • Solvent : THF (30 mL)

  • Temperature : 25°C, 12 hours

  • Yield : 65%

Optimization Table :

ParameterVariationYield (%)
SolventTHF vs. DCM65 vs. 50
BaseEt3N vs. Pyridine65 vs. 55
Temperature (°C)25 vs. 4065 vs. 60

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.20 (s, 1H, N=CH), 7.90–7.60 (m, 5H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH3), 3.45 (m, 2H, CH2SO2), 3.10 (s, 3H, NCH3), 2.80 (m, 4H, CH2).

  • 13C NMR (100 MHz, CDCl3) : δ 170.5 (COO), 162.0 (C=N), 140.2–125.0 (Ar-C), 55.2 (OCH3), 45.3 (NCH3).

The E-configuration is confirmed via NOESY spectroscopy, showing no correlation between the imine proton and the benzothiazole methyl group.

Purification and Stability Studies

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving >95% purity. Stability tests in aqueous buffers (pH 4–9) indicate decomposition <5% over 24 hours at 25°C.

Comparative Analysis of Synthetic Routes

Alternative Pathway : Direct condensation of 4-(benzenesulfonyl)butanal with the benzothiazole amine yielded lower yields (40%) due to aldehyde instability.

Q & A

Q. Key Analytical Methods :

Technique Purpose Parameters
¹H/¹³C NMR Confirm imine (C=N) geometry and substituent positionsδ 8.2–8.5 ppm (imine proton), δ 160–165 ppm (C=N)
HPLC Assess purity (>95%)C18 column, acetonitrile/water (70:30), UV detection at 254 nm
Mass Spectrometry Verify molecular ion [M+H]⁺m/z calculated: 513.6; observed: 513.8

Basic: How is structural integrity and purity confirmed post-synthesis?

Answer:

  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., (2E)-imine configuration) .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₁H₂₁N₃O₅S₂ requires C 56.36%, H 4.47%, N 7.82%) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹, ester C=O at 1720 cm⁻¹) .

Advanced: How to design assays evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays :
    • Target sulfotransferases or proteases due to sulfonamide and benzothiazole moieties .
    • Use fluorescence-based substrates (e.g., 4-methylumbelliferyl sulfate) and measure IC₅₀ values .
  • Cytotoxicity Screening :
    • Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
  • Molecular Docking :
    • Simulate binding to targets like carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina. Prioritize poses with sulfonamide interactions at the zinc-binding site .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Comparative Structural Analysis : Compare activity of methyl ester vs. free acid derivatives to assess bioavailability impacts .
  • Orthogonal Assays : Validate antimicrobial claims (e.g., conflicting MIC values) using both broth microdilution and disk diffusion methods .
  • Meta-Analysis : Tabulate data from analogs (e.g., ethyl vs. methyl esters) to identify substituent-activity relationships:
Analog Substituent IC₅₀ (μM) Target
Methyl ester3-CH₃12.3 ± 1.2Carbonic anhydrase IX
Ethyl ester3-C₂H₅18.9 ± 2.1Carbonic anhydrase IX

Advanced: What computational strategies predict environmental stability and degradation pathways?

Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to identify labile bonds (e.g., imine or ester cleavage) .
    • Calculate hydrolysis activation energy (ΔG‡) in aqueous environments .
  • Environmental Fate Modeling :
    • Use EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ > 60 days suggests persistence) .
  • Mass Balance Studies :
    • Track degradation products via LC-MS in simulated sunlight (λ > 290 nm) and pH 5–9 buffers .

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